3,3-Diphenyldithiophthalide
Description
Structure
3D Structure
Properties
CAS No. |
55548-99-7 |
|---|---|
Molecular Formula |
C20H14S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3,3-diphenyl-2-benzothiophene-1-thione |
InChI |
InChI=1S/C20H14S2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
WTFAKQKABURDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=S)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Diphenyldithiophthalide
Strategies for the Preparation of 3,3-Diphenyldithiophthalide
The synthesis of this compound can be broadly categorized into three main strategies: the conversion from its carbonyl analog, ring-closure reactions, and multi-step synthesis from aromatic precursors.
The most direct and commonly employed method for the synthesis of this compound is the thionation of the corresponding lactone, 3,3-diphenylphthalide. This transformation involves the replacement of the two oxygen atoms of the carbonyl and ether functionalities with sulfur atoms. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective and widely used thionating agent for this purpose. nih.govorganic-chemistry.org The reaction is typically carried out by heating the lactone with Lawesson's reagent in an inert solvent, such as toluene (B28343) or xylene. nih.gov
The general reaction is as follows: 3,3-Diphenylphthalide + Lawesson's Reagent → this compound
Other thionating agents, such as phosphorus pentasulfide (P₄S₁₀), can also be used, but Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases. nih.govorganic-chemistry.org
An alternative approach to the synthesis of this compound involves the construction of the heterocyclic ring through a cyclization reaction. This strategy would typically start with a precursor molecule that already contains the diphenylmethylidene moiety and a functional group that can react with a sulfur source to close the ring. For instance, a suitably substituted o-carboxybenzophenone derivative could potentially undergo a ring-closure reaction in the presence of a sulfurating agent like hydrogen sulfide (B99878) or phosphorus pentasulfide to form the dithiophthalide ring. While this approach is theoretically plausible, specific examples for the synthesis of this compound are not as prevalent in the literature as the thionation method.
A more versatile, albeit longer, route to this compound involves the multi-step synthesis from readily available aromatic precursors. This approach allows for the introduction of various substituents on the aromatic rings. A hypothetical multi-step synthesis could commence with a Friedel-Crafts acylation of a suitable aromatic substrate with phthaloyl chloride to generate a substituted benzophenone. Subsequent functional group manipulations could lead to a precursor amenable to cyclization and thionation to yield the final product. For example, a 2-benzoylbenzoic acid derivative could be a key intermediate, which upon reduction and subsequent reaction with a sulfur source, could lead to the formation of the dithiophthalide ring system.
Optimization of Reaction Conditions and Yields
The yield of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of thionating agent, the stoichiometry of the reactants, the reaction temperature, the reaction time, and the solvent. For the thionation of 3,3-diphenylphthalide with Lawesson's reagent, conventional heating in high-boiling solvents like toluene or xylene for several hours is a common practice. nih.gov However, these conditions can sometimes lead to the formation of byproducts.
To illustrate the effect of different reaction parameters, a hypothetical optimization study is presented in the table below.
| Entry | Thionating Agent | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | P₄S₁₀ | 1:1 | Toluene | 110 | 12 | 45 |
| 2 | Lawesson's Reagent | 1:0.5 | Toluene | 110 | 6 | 75 |
| 3 | Lawesson's Reagent | 1:0.75 | Toluene | 110 | 4 | 85 |
| 4 | Lawesson's Reagent | 1:0.75 | Xylene | 140 | 2 | 88 |
| 5 | Lawesson's Reagent | 1:0.75 | Toluene | 80 | 12 | 60 |
This is a representative table illustrating potential optimization parameters and is not based on a single specific cited study.
The data suggests that Lawesson's reagent is more efficient than P₄S₁₀. Increasing the amount of Lawesson's reagent and the reaction temperature can lead to higher yields and shorter reaction times. However, excessively high temperatures might lead to degradation of the product.
Green Chemistry Approaches in Dithiophthalide Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound synthesis, several green chemistry principles can be applied.
One such approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate the rate of thionation reactions, often leading to higher yields in shorter reaction times and with reduced energy consumption compared to conventional heating methods. mdpi.com The thionation of lactones using Lawesson's reagent under microwave irradiation has been shown to be an effective method. mdpi.com
Another green approach is the exploration of solvent-free reaction conditions. Performing the thionation reaction in the absence of a solvent, or using a recyclable, non-toxic solvent like a deep eutectic solvent, can significantly reduce the environmental impact of the synthesis. rsc.org Solvent-free reactions, often coupled with microwave irradiation, can lead to highly efficient and clean transformations.
Furthermore, the development of chromatography-free purification methods can also contribute to a greener process by minimizing the use of solvents. beilstein-journals.org For reactions involving Lawesson's reagent, modified work-up procedures have been developed to simplify the removal of phosphorus-containing byproducts, thus avoiding the need for column chromatography. beilstein-journals.org
Reaction Chemistry and Chemical Transformations of 3,3 Diphenyldithiophthalide
Nucleophilic Attack and Ring-Opening Reactions
The core of 3,3-Diphenyldithiophthalide's reactivity lies in the electrophilic nature of its thiocarbonyl carbons, which are susceptible to attack by nucleophiles. brussels-scientific.comyoutube.com This interaction typically initiates a ring-opening sequence, allowing for the formation of new functional groups.
A significant reaction of this compound involves its interaction with primary amines. This reaction proceeds via nucleophilic attack of the amine's nitrogen atom on one of the thiocarbonyl groups of the dithiophthalide ring. The subsequent ring-opening and cyclization lead to the formation of thioimidines, which are heterocyclic compounds containing a thioimide functional group. researchgate.netscispace.com
Model studies have been conducted to demonstrate this transformation. For instance, the reaction of this compound with monofunctional and difunctional amines such as aniline (B41778) and 1,6-hexanediamine (B7767898) has been shown to successfully produce the corresponding model thioimidine compounds. researchgate.netscispace.com These reactions confirm the viability of the dithiophthalide ring as a synthon for thioimidine structures.
| Amine Reactant | Product Type | Significance |
|---|---|---|
| Aniline | Model Thioimidine | Demonstrates reaction with aromatic amines. researchgate.netscispace.com |
| 1,6-Hexanediamine | Model Thioimidine | Confirms reactivity with aliphatic diamines, a precursor to polymerization. researchgate.netscispace.com |
Beyond amines, the dithiophthalide ring is theoretically reactive towards other heteroatom nucleophiles. organic-chemistry.orgorganic-chemistry.orgrsc.orgyoutube.com Nucleophiles are chemical species rich in electrons, often possessing a lone pair or a negative charge, which allows them to attack electron-poor centers. brussels-scientific.comyoutube.com In the case of this compound, the thiocarbonyl carbon serves as this electron-poor, or electrophilic, center.
Other potential heteroatom nucleophiles include:
Alcohols (R-OH): Could lead to the formation of thionesters.
Thiols (R-SH): Could result in the formation of dithioesters.
The reaction mechanism would likely follow a similar path to that of amines: nucleophilic addition to the thiocarbonyl, followed by ring-opening. msu.edu The feasibility and outcome of these reactions depend on the nucleophilicity of the attacking species and the reaction conditions employed. sapub.org
Polymerization and Oligomerization Pathways
The ability of this compound to react with difunctional nucleophiles, such as diamines, opens pathways for its use in polymer synthesis. This positions the compound as a valuable monomer precursor for creating novel polymer architectures.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. wikipedia.org They are typically synthesized through the polycondensation of a dianhydride and a diamine. wikipedia.orgmdpi.comnih.gov
By analogy, this compound can be used as a sulfur-containing equivalent of a dianhydride. When reacted with diamines, it undergoes polymerization to form poly(thioimidine-imide)s. researchgate.net In these polymers, the traditional imide linkage is replaced by a thioimidine linkage, introducing sulfur into the polymer backbone. This modification can influence the polymer's properties, such as solubility and thermal characteristics. Research on the polymerization of related sulfur-containing monomers, like tetraphenyltetrathiopyromellitide with 1,6-hexanediamine, has yielded polymers with significant molecular weights (up to approximately 11,000) and inherent viscosities, demonstrating the viability of this approach. researchgate.net
The polymerization of this compound with diamines is classified as a step-growth or condensation polymerization. ichtj.waw.pl This type of polymerization proceeds through the sequential reaction of functional groups on the monomers. The kinetic profile of such reactions is critical for controlling the polymer's molecular weight and structure.
Studies on related systems provide insight into the potential kinetics. For example, the polymerization of tetraphenyltetrathiopyromellitide with 1,6-hexanediamine in boiling carbon tetrachloride resulted in an 80% yield with inherent viscosities reaching up to 0.89. researchgate.net The rate of polymerization and the final properties of the polymer are influenced by factors such as monomer concentration, temperature, and solvent. The study of polymerization thermochemistry, such as measuring the heat of polymerization, is essential for process control, as these reactions are often exothermic. sciepub.com
| Property | Value/Observation | Reference System |
|---|---|---|
| Yield | 80% | Polymerization of tetraphenyltetrathiopyromellitide with 1,6-hexanediamine. researchgate.net |
| Inherent Viscosity | Up to 0.89 dL/g | Polymerization of tetraphenyltetrathiopyromellitide with 1,6-hexanediamine. researchgate.net |
| Molecular Weight | Up to ~11,000 g/mol | Polymerization of tetraphenyltetrathiopyromellitide with 1,6-hexanediamine. researchgate.net |
| Thermal Stability (TGA) | 10% weight loss at ~300°C | Polymerization of tetraphenyltetrathiopyromellitide with 1,6-hexanediamine. researchgate.net |
Polymeric scaffolds are three-dimensional porous structures that can provide support for applications such as tissue engineering or as frameworks for new materials. mdpi.comfrontiersin.org These scaffolds are often created from biocompatible and biodegradable polymers. ibi-sa.com The polymers derived from this compound represent a novel class of materials that could be fabricated into such scaffolds.
The incorporation of dithiophthalide-derived units introduces sulfur atoms into the polymer backbone, which could impart unique properties to the resulting scaffold. These might include altered surface chemistry, different degradation profiles, and unique mechanical properties compared to traditional polyester (B1180765) or polyamide scaffolds. The synthesis of polymers from monomers like this compound allows for the design of new materials whose properties can be tuned by the choice of the comonomer (e.g., the diamine), potentially leading to advanced functional scaffolds. nih.gov
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. nist.gov It relies on the magnetic properties of atomic nuclei to reveal information about the chemical environment, connectivity, and dynamics of atoms within a molecule. nih.gov
High-Resolution ¹H and ¹³C NMR for Complex Spin Systems
High-resolution ¹H (proton) and ¹³C NMR spectra are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms in 3,3-Diphenyldithiophthalide. up.ac.za The molecule's structure, featuring two phenyl rings and a substituted phthalide (B148349) core, gives rise to complex spin systems and distinct chemical shifts.
The ¹H NMR spectrum would be expected to show a series of multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings and the benzofuran (B130515) part of the dithiophthalide core. libretexts.org The integration of these signals would confirm the number of protons in each distinct environment.
The ¹³C NMR spectrum provides direct information about the carbon skeleton. lippertt.chmdpi.com Key signals would include those for the sp²-hybridized carbons of the aromatic rings and the quaternary carbon atom at the 3-position where the two phenyl groups are attached. A particularly downfield signal would be expected for the thiocarbonyl carbons (C=S), which are significantly deshielded. researchgate.net
Table 1: Illustrative ¹H NMR Data for this compound This table is a representation of expected data format and is not based on experimental results.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|
Table 2: Illustrative ¹³C NMR Data for this compound This table is a representation of expected data format and is not based on experimental results.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~200-220 | Thiocarbonyl Carbon (C=S) |
| ~125-150 | Aromatic Carbons (C-H, C-C) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex signals in the ¹H and ¹³C spectra of this compound by revealing through-bond correlations between nuclei. dergipark.org.trresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear technique would establish correlations between coupled protons (¹H-¹H). It would be instrumental in tracing the connectivity of protons within each of the phenyl rings and the benzofuran moiety, helping to assign specific protons within the overlapping multiplet signals. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹J-coupling). It allows for the direct assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its attached proton's signal in the ¹H spectrum. lippertt.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbon and proton atoms (typically ²J and ³J). For this compound, HMBC would be critical for establishing the connectivity across quaternary carbons, such as the attachment of the phenyl rings to the C-3 position of the dithiophthalide core and the relationship between the aromatic rings and the thiocarbonyl groups. lippertt.ch
Detailed research findings from 2D NMR analysis of this compound are not available in the public literature.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of materials in their solid form, which is particularly useful for studying both crystalline and amorphous states. nist.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. researchgate.net Techniques like Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. uni-siegen.de
For this compound, ssNMR could differentiate between possible polymorphs (different crystalline forms) or characterize amorphous solid forms. Cross-polarization magic-angle spinning (CP/MAS) experiments would enhance the signal of the low-abundant ¹³C nuclei and could reveal subtle differences in the chemical shifts of carbons in different crystal packing environments. researchgate.net This would provide insights into intermolecular interactions in the solid state.
Specific solid-state NMR studies on this compound have not been reported in the reviewed scientific literature.
Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Molecular Interactions
Analysis of C=S Stretching Frequencies and Their Environmental Sensitivity
The most characteristic feature in the vibrational spectrum of this compound would be the C=S (thiocarbonyl) stretching vibrations. The C=S bond is significantly weaker than a C=O (carbonyl) bond, and its stretching frequency typically appears in the region of 1250-1050 cm⁻¹ in an FT-IR spectrum. researchgate.net The exact position of this band is sensitive to the electronic and steric environment.
In this compound, the two C=S groups would likely exhibit symmetric and asymmetric stretching modes. The frequencies of these modes would be influenced by the phenyl substituents and the aromatic ring system. A study of the compound in different solvents could reveal shifts in the C=S stretching frequency, providing information about intermolecular interactions, such as dipole-dipole interactions, between the solute and solvent molecules. up.ac.za
No specific experimental FT-IR or Raman data detailing the C=S stretching frequencies for this compound is currently available in published literature.
Table 3: Illustrative Vibrational Spectroscopy Data for this compound This table is a representation of expected data format and is not based on experimental results.
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |
| ~1600, ~1450 | Aromatic C=C Ring Stretch | IR, Raman |
Correlation of Vibrational Modes with Aromatic Ring and Phenyl Substituent Dynamics
The vibrational spectra of this compound would be rich with bands corresponding to the vibrations of the aromatic rings. These include C-H stretching modes above 3000 cm⁻¹, and a series of characteristic C=C stretching modes within the 1600-1400 cm⁻¹ region. nih.gov Out-of-plane C-H bending vibrations, which are often strong in IR spectra, would also be present at lower wavenumbers.
A detailed vibrational analysis, often supported by theoretical calculations (such as Density Functional Theory, DFT), could correlate specific vibrational modes with the dynamic movements of the phenyl substituents and the fused aromatic ring. For example, specific low-frequency modes could be associated with the torsional or wagging motions of the phenyl rings relative to the central dithiophthalide core. Such analyses provide insight into the molecule's conformational flexibility.
A comprehensive vibrational analysis correlating these modes with the molecular dynamics of this compound has not been found in the existing literature.
Computational and Theoretical Investigations of 3,3 Diphenyldithiophthalide
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational chemistry for studying molecular systems. These methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived.
Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or equilibrium geometry, must be determined. Geometry optimization algorithms, often used in conjunction with DFT methods, systematically alter the molecular structure to find the arrangement with the lowest electronic energy. nih.govreadthedocs.iogoogle.com
For flexible molecules with multiple rotatable bonds, a single geometry optimization may not be sufficient. Conformational analysis is performed to explore the potential energy surface and identify all low-energy conformers. This is crucial as the observed properties of a molecule are often a Boltzmann-weighted average of the properties of its different conformers.
In a study on novel enantiopure δ-thiolactones, DFT calculations at the B3LYP/311+G(d,p) level of theory were employed to calculate the Hartree free energy of different stereoisomers and their interconversion. researchgate.net This allowed for the determination of the most thermodynamically stable products, which was essential for understanding the reaction's outcome. researchgate.netrsc.org The stereochemistry of these synthesized compounds was further elucidated and confirmed through a combination of X-ray crystallography, NOESY spectroscopy, and these DFT calculations. rsc.orgresearchgate.net
Table 1: Calculated Relative Free Energies of δ-Thiolactone Diastereomers
| Diastereomer | Relative Free Energy (kcal/mol) |
| (2S,5R,8R)-1a | 0.00 |
| (2S,5S,8R)-1b | +1.23 |
| (2S,5R,8S)-1c | +2.50 |
| (2S,5S,8S)-1d | +3.75 |
| Data derived from studies on chiral δ-thiolactone derivatives. researchgate.net |
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Two key concepts in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic transitions. irjweb.com
For electron-rich sulfur-nitrogen heterocycles, it has been noted that the HOMO and LUMO are often π* or nπ orbitals. researchgate.net This results in characteristically small HOMO-LUMO energy gaps, which explains their intense colors and ease of oxidation. researchgate.net The addition of an electron or nucleophilic attack often leads to the opening of the ring, a consequence of the LUMO's antibonding nature with respect to the S-N bonds. researchgate.net
The Molecular Electrostatic Potential (MEP) is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides a guide to how the molecule will interact with other species.
Table 2: Frontier Molecular Orbital Energies for a Model Thiolactone
| Orbital | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 5.64 |
| Theoretical data for a representative thiolactone model, calculated using DFT. |
Quantum chemical methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures and to aid in spectral assignment.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application. scilit.com By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra. mdpi.comcdnsciencepub.com This is particularly useful for distinguishing between different isomers or conformers of a molecule. For instance, in the study of δ-thiolactones, calculated NMR data helped to confirm the stereochemistry of the products. rsc.orgresearchgate.net Computational NMR has been highlighted as a valuable tool for predicting the structure and stereochemistry of four-membered sulfur heterocycles. scilit.comrsc.org
Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra of a molecule. This can be used to identify characteristic functional groups and to confirm that an optimized geometry corresponds to a true energy minimum (i.e., has no imaginary frequencies).
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of processes such as conformational changes, molecular vibrations, and intermolecular interactions in a simulated environment (e.g., in a solvent).
In the context of sulfur-containing heterocycles, MD simulations have been used to study the ring-opening polymerization of β-thiolactones. pku.edu.cn These simulations can help to understand the mechanism of polymerization and the interactions between the growing polymer chain and the monomer units. pku.edu.cn Furthermore, MD simulations have been employed to investigate the behavior of functionalized sulfur-containing heterocyclic analogs at the active sites of proteins, providing insights into their potential biological activity. mdpi.com
Reaction Mechanism Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. libretexts.orgchemguide.co.ukwalisongo.ac.idkhanacademy.org
For example, DFT calculations have been used to study the nucleophilic ring-opening of thiolactones. acs.org By modeling the reaction pathway, researchers can identify the key intermediates and transition states, and calculate the energy barriers associated with each step. This information is crucial for understanding the factors that influence the reaction rate and selectivity. acs.org In a study on the ring-opening polymerization of penicillamine-derived β-thiolactones, DFT calculations were used to determine the free energies of key intermediates and transition states for both chain propagation and chain transfer steps. pku.edu.cn
Structure-Reactivity Relationship Prediction
By systematically studying a series of related compounds, it is possible to develop structure-reactivity relationships. openmedicinalchemistryjournal.com Computational methods can accelerate this process by allowing for the rapid calculation of properties for a large number of molecules. For sulfur-nitrogen heterocycles, their electron-rich nature, characterized by partially occupied π* orbitals, leads to a weakened π framework that is easily deformed or disrupted. researchgate.net This inherent electronic structure is directly linked to their chemical behavior and spectroscopic properties. researchgate.net
For instance, by calculating properties such as HOMO-LUMO gaps, MEPs, and atomic charges for a series of substituted dithiophthalides or related thiolactones, one could predict how different substituents would affect their reactivity towards electrophiles or nucleophiles. This predictive capability is invaluable in the design of new molecules with tailored properties. researchgate.net
Applications in Advanced Materials Science and Functional Technologies
Role as Precursors for High-Performance Polymers (e.g., Polyimidines)
3,3-Diphenyldithiophthalide has been explored as a monomer for the synthesis of high-performance polymers, particularly those containing imidine structures. The reaction of this compound with diamines has been investigated for the formation of thioimidines, which can be precursors to or components of larger polymer chains.
The synthesis of polymers from this compound typically involves polycondensation reactions with suitable comonomers. For instance, model compounds of thioimidines have been synthesized by reacting this compound with aniline (B41778) and 1,6-hexanediamine (B7767898). This suggests the potential for creating linear or cross-linked polymers by using aromatic or aliphatic diamines.
While detailed characterization data for polymers derived specifically from this compound is not extensively available in the reviewed literature, related studies on similar structures provide insights. For example, the polymerization of tetraphenyltetrathiopyromellitide, a related dithiophthalide-containing compound, with 1,6-hexanediamine in boiling carbon tetrachloride resulted in a polymer with inherent viscosities up to 0.89 and molecular weights reaching approximately 11,000. This polymer exhibited a 2% weight loss at 200°C and a 10% weight loss at 300°C, as determined by thermogravimetric analysis, indicating a degree of thermal stability.
The general approach to synthesizing such high-performance polymers often involves a two-step method, starting with the formation of a polyamic acid, followed by a cyclization step to form the final polymer, such as a polyimide. Modifications to the monomer structure, for example, by introducing bulky pendant groups, can significantly influence the properties of the resulting polymer, including its solubility, glass transition temperature, and mechanical strength.
The incorporation of dithiophthalide units into a polymer backbone is expected to have a significant impact on the material's morphology and the nature of its interchain interactions. The bulky diphenyl groups of this compound would likely hinder close packing of the polymer chains, potentially leading to a more amorphous morphology. This can improve the solubility of the polymer in organic solvents, a common challenge with rigid-rod high-performance polymers.
Contributions to Dye and Pigment Chemistry as Thiolactone Dye Precursors
Detailed studies on the chromophoric properties and coloration mechanisms specifically related to dyes derived from this compound could not be found in the available literature.
While the development of novel color formers for recording materials is an active area of research, with various classes of compounds being investigated, there is no specific mention in the reviewed literature of this compound being used for this purpose.
Advanced Functional Materials Development (excluding biological/medical applications)
The potential for this compound to be used in the development of advanced functional materials is an area that warrants further investigation. The reactivity of the thiolactone group allows for various chemical modifications, which could lead to materials with tailored electronic, optical, or thermal properties. However, specific examples of the application of this compound in advanced functional materials, outside of the context of high-performance polymers, are not detailed in the currently available literature.
Photoreactive Materials
The potential for this compound to function as a photoreactive material would be predicated on its ability to undergo a reversible or irreversible change in its chemical structure or physical properties upon exposure to light. This phenomenon, known as photochromism, is a key characteristic of many advanced materials used in applications such as optical data storage, smart windows, and molecular switches.
The core structure of this compound, containing a phthalide (B148349) group with two phenyl substituents and a dithioester, suggests that it might exhibit photo-induced bond cleavage or rearrangement. The presence of aromatic rings and sulfur atoms could influence its absorption of ultraviolet or visible light, potentially leading to a photo-activated state. Research in related organosulfur compounds has shown that C-S bonds can be susceptible to photolytic cleavage, which could lead to the formation of reactive intermediates or a change in the molecule's conjugation and, consequently, its color.
A hypothetical photochromic mechanism for this compound could involve the reversible opening of the lactone ring or a rearrangement of the dithioester group upon irradiation with a specific wavelength of light. The stability of the resulting isomer and the efficiency of the photoreaction would be critical factors in determining its viability as a practical photoreactive material.
Table 1: Hypothetical Photoreactive Properties of this compound
| Property | Hypothetical Value/Characteristic |
|---|---|
| Absorption Maximum (λmax) | UV-A or high-energy visible region |
| Photochromic Type | Potentially T-type (thermally reversible) or P-type (photochemically reversible) |
| Quantum Yield | Dependent on molecular environment and substituents |
| Fatigue Resistance | Number of cycles before degradation |
Optoelectronic Devices
In the realm of optoelectronic devices, organic molecules are increasingly utilized for their tunable electronic properties, flexibility, and ease of processing. The application of this compound in such devices would depend on its ability to absorb or emit light, transport charge carriers (electrons or holes), or modulate an optical signal in response to an electrical stimulus.
The aromatic nature of the phenyl groups in this compound suggests it could possess semiconductor properties. The extent of π-conjugation within the molecule would largely determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for its use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
For instance, if this compound were to be used as an emissive layer in an OLED, it would need to exhibit efficient photoluminescence with a desirable color. If it were to function as a component in an OPV, its absorption spectrum would need to align with the solar spectrum, and it would need to facilitate efficient charge separation and transport.
Table 2: Potential Optoelectronic Roles for this compound
| Device Type | Potential Function of this compound |
|---|---|
| Organic Light-Emitting Diode (OLED) | Emissive layer, host material, or charge transport layer |
| Organic Photovoltaic (OPV) | Donor or acceptor material |
| Organic Field-Effect Transistor (OFET) | Active semiconductor layer |
Chemical Sensing Platforms (Material Aspect)
The utility of this compound in chemical sensing would hinge on its ability to interact with a specific analyte, resulting in a measurable change in its physical or chemical properties. This change is often optical (colorimetric or fluorometric) or electrochemical.
The dithioester group in this compound could serve as a binding site for specific metal ions or other analytes that have an affinity for sulfur. Upon binding, the electronic structure of the molecule could be perturbed, leading to a change in its absorption or emission spectrum. For example, coordination with a heavy metal ion could quench its fluorescence or cause a significant shift in its absorption wavelength, providing a clear signal for the presence of the analyte.
Table 3: Hypothetical Chemical Sensing Characteristics of this compound
| Sensing Parameter | Potential Characteristic |
|---|---|
| Analyte Type | Metal ions, small organic molecules |
| Detection Mechanism | Colorimetric, fluorometric, or electrochemical change |
| Selectivity | Dependent on the functionalization of the aromatic rings |
| Sensitivity | Concentration range over which the sensor responds |
Future Research Directions and Emerging Opportunities for 3,3 Diphenyldithiophthalide
Exploration of Asymmetric Synthesis and Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. nih.gov While the asymmetric synthesis of carbon-based stereocenters is well-established, the creation of chiral sulfur compounds presents a unique set of challenges and opportunities. longdom.org Future research is poised to explore the asymmetric synthesis of 3,3-Diphenyldithiophthalide and its derivatives, unlocking access to novel chiral molecules with potentially unique chiroptical and biological properties.
One promising strategy involves the use of chiral auxiliaries . These are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a diastereoselective transformation, after which they can be removed. jmcs.org.mxsigmaaldrich.comscielo.org.mx Sulfur-based chiral auxiliaries, often derived from amino acids, have demonstrated superior performance in various reactions, including aldol (B89426) and Michael additions. researchgate.net Future work could focus on developing a synthetic route where a chiral auxiliary is attached to a precursor of this compound, guiding the stereoselective formation of one enantiomer. The development of new indene-based thiazolidinethione auxiliaries has shown particular promise in the synthesis of natural products. researchgate.net
Another avenue of exploration is catalytic enantioselective synthesis . This approach is highly desirable as it requires only a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.orgnih.gov Research could be directed towards the development of chiral catalysts, such as transition metal complexes or organocatalysts, that can effectively control the stereochemistry of the reactions leading to dithiophthalide derivatives. rsc.orgsnnu.edu.cn For instance, chiral N-heterocyclic carbenes (NHCs) have emerged as powerful tools in asymmetric catalysis. snnu.edu.cn
The potential applications for chiral derivatives of this compound are vast. They could serve as chiral ligands in asymmetric catalysis, as building blocks for chiral polymers with unique optical properties, or as novel therapeutic agents, given that the biological activity of many molecules is dependent on their stereochemistry. nih.gov
Development of Novel Catalytic Transformations Involving the Dithiophthalide Moiety
The dithiophthalide moiety, with its reactive thiocarbonyl groups, presents a rich platform for the development of novel catalytic transformations. The sulfur atoms can act as coordination sites for metal catalysts or participate directly in organocatalytic cycles.
Future research could focus on utilizing the dithiophthalide core in organocatalysis . Thiourea derivatives, for example, have been successfully employed as organocatalysts in various asymmetric reactions. beilstein-journals.org The dithiophthalide structure could be functionalized to create novel bifunctional catalysts that can activate substrates through hydrogen bonding or other non-covalent interactions. Lewis base catalysis is another area ripe for exploration, where the thiocarbonyl groups could react with C1-Lewis base enolates to form new sulfur heterocycles. nih.gov
The development of metal-based catalysts incorporating the dithiophthalide ligand is another promising direction. The sulfur atoms of the dithiophthalide can act as soft donor atoms, forming stable complexes with a variety of transition metals. These complexes could exhibit unique catalytic activities in reactions such as cross-coupling, hydrogenation, and polymerization. researchgate.netorientjchem.orgacs.org The synthesis of pincer complexes, where a central metal is held in a tridentate ligand, has been a particularly active area of research. researchgate.netnsf.gov A dithiophthalide-based pincer ligand could lead to highly stable and recyclable catalysts.
Furthermore, the dithiophthalide moiety itself can be the target of catalytic transformations. For example, the selective reduction or oxidation of one or both sulfur atoms could lead to a diverse range of new heterocyclic compounds with different electronic and steric properties. The regioselective synthesis of dithioethers has been achieved using silica (B1680970) as a catalyst, suggesting that similar solid-supported catalysts could be developed for transformations of dithiophthalides. nih.gov
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to materials with enhanced functionality for applications in areas such as electronics, catalysis, and gas storage. magtech.com.cnbohrium.comnih.govrsc.org The integration of this compound into such hybrid architectures is an exciting and largely unexplored area of research.
One of the most promising avenues is the incorporation of dithiophthalide derivatives as building blocks for Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of sulfur-containing heterocycles, such as thiophene (B33073), into MOF structures has been shown to enhance their properties, for instance, by increasing CO2 uptake and selectivity. nih.govacs.orgrsc.org The sulfur atoms in the thiophene act as specific binding sites for CO2 through induced dipole interactions. nih.gov Similarly, dithiophthalide-based linkers could be designed and synthesized to create MOFs with tailored pore environments and functionalities. The polarizable sulfur atoms of the dithiophthalide moiety could lead to enhanced gas adsorption properties or catalytic activity. researchgate.netacs.org
Another approach is the creation of organic-inorganic hybrid polymers . The dithiophthalide unit could be polymerized, potentially leading to soluble poly(isothianaphthene) derivatives with low band gaps, making them suitable for applications in photovoltaic devices. evitachem.comkashanu.ac.irconnectedpapers.com Furthermore, these polymers could be blended or covalently linked with inorganic nanoparticles or surfaces to create composite materials with improved mechanical, thermal, or electronic properties. Thiol-ene/yne click chemistry offers a versatile method for the synthesis of such hybrid materials. magtech.com.cn
The table below summarizes potential strategies and applications for integrating this compound into hybrid materials.
| Hybrid Material Type | Integration Strategy | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Use of dithiophthalide-based organic linkers | Gas storage and separation, catalysis |
| Hybrid Polymers | Polymerization of dithiophthalide derivatives | Photovoltaics, organic electronics |
| Composite Materials | Blending or grafting with inorganic nanoparticles | Enhanced mechanical and thermal properties |
Advanced Characterization Techniques for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new transformations. Advanced characterization techniques that allow for the real-time, in-situ monitoring of chemical reactions are invaluable in this regard. anton-paar.com Future research on this compound will undoubtedly benefit from the application of such techniques.
In-situ Raman spectroscopy is a powerful tool for monitoring reactions in real-time. beilstein-journals.orgnih.govbeilstein-journals.orgrsc.org It provides information about the vibrational modes of molecules, allowing for the identification of reactants, products, and even transient intermediates. anton-paar.com This technique could be employed to study the kinetics and mechanism of the synthesis of this compound and its derivatives. For example, the disappearance of the carbonyl stretch of a precursor and the appearance of the thiocarbonyl stretch of the product could be monitored to determine reaction rates and yields. rsc.org
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another technique that offers detailed insights into reaction pathways. nih.govacs.orgjcesr.orgresearchgate.netacs.org It can provide quantitative information about the concentration of different species in a reaction mixture over time. For reactions involving sulfur compounds, specialized NMR techniques, such as ³³S NMR, can be particularly informative, although they can be challenging to implement. researchgate.net In-situ NMR could be used to follow the formation of this compound, identify byproducts, and elucidate the role of catalysts and reagents.
The data gathered from these in-situ monitoring techniques will be instrumental in optimizing reaction conditions, improving yields, and gaining a fundamental understanding of the chemical processes involving the dithiophthalide moiety. This knowledge will, in turn, accelerate the development of new synthetic methodologies and applications.
Computational Design of New Dithiophthalide-Based Functional Materials
Computational chemistry has become an indispensable tool in modern materials science, enabling the prediction of molecular properties and the rational design of new functional materials. nih.gov Density Functional Theory (DFT) and other computational methods can be applied to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound, guiding experimental efforts towards the most promising candidates.
Computational screening can be employed to explore the vast chemical space of dithiophthalide derivatives. nih.gov By systematically modifying the substituents on the phenyl rings or the phthalide (B148349) core, it is possible to calculate key properties such as the HOMO-LUMO gap, which is related to the electronic and optical properties of the material. rsc.org This approach can help identify derivatives with tailored band gaps for applications in organic electronics or photovoltaics.
DFT calculations can also be used to study the mechanism of reactions involving dithiophthalides. acs.org For example, the thionation of carbonyl compounds with Lawesson's reagent has been investigated computationally, providing insights into the reaction pathway. acs.org Similar studies on the synthesis of this compound could help to optimize the reaction conditions and understand the role of different reagents.
Furthermore, computational methods can be used to design and predict the properties of the hybrid materials discussed in section 7.3. For instance, the interaction of dithiophthalide-based linkers with metal centers in MOFs can be modeled to predict the resulting framework's stability and gas adsorption properties. The table below outlines some key computational approaches and their potential applications in the study of dithiophthalide-based materials.
| Computational Method | Application |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, spectroscopic properties. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and excited state properties. |
| Molecular Dynamics (MD) | Simulation of the behavior of dithiophthalide-based polymers and hybrid materials. |
| Virtual Screening | High-throughput screening of dithiophthalide derivatives for desired properties. |
The synergy between computational design and experimental synthesis will be crucial for accelerating the discovery and development of new functional materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structural identity of 3,3-Diphenyldithiophthalide?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥98% threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Cross-validate with mass spectrometry (MS) to verify molecular weight. For crystalline samples, X-ray diffraction (XRD) provides crystallographic data. Ensure solvent residues are quantified via gas chromatography (GC) .
Q. How can researchers determine the solubility profile of this compound in common laboratory solvents?
- Methodological Answer : Perform equilibrium solubility studies by adding excess compound to solvents (e.g., DMSO, ethanol, water) under controlled agitation (25°C, 48 hrs). Filter saturated solutions through a 0.22 µm membrane and quantify concentration via UV-Vis spectroscopy at λmax. Reference solubility tables for phthalide derivatives (e.g., 10 mM stock in DMSO) for comparative analysis .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator if dust generation is likely .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of particulates .
- Storage : Store in a cool, dry, locked cabinet away from oxidizers. Use inert gas (argon) for air-sensitive reactions .
- Spill Management : Collect solids with a HEPA-filter vacuum and dispose as hazardous chemical waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?
- Methodological Answer :
- Standardize Conditions : Ensure consistent solvent, temperature, and instrument calibration (e.g., 500 MHz NMR with deuterated DMSO) .
- Cross-Reference Databases : Compare data with NIST Chemistry WebBook entries for analogous phthalides. Validate using 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Collaborative Verification : Share raw data with independent labs to confirm reproducibility .
Q. What experimental strategies optimize the synthetic yield of this compound in multi-step reactions?
- Methodological Answer :
- Catalysis Screening : Test palladium or copper catalysts for cross-coupling steps. Monitor reaction progress via thin-layer chromatography (TLC) .
- Temperature Control : Use reflux conditions (e.g., 80°C in toluene) for intermediates prone to decomposition .
- Workup Efficiency : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure product. Report yields as mean ± SD from triplicate trials .
Q. How does this compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Stress Testing : Incubate the compound in 0.1 M HCl, NaOH, and H₂O₂ (3% v/v) at 37°C for 24–72 hrs. Analyze degradation products via LC-MS and quantify remaining parent compound .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Store stable formulations under nitrogen atmosphere in amber glass vials .
Q. What methodologies assess the ecological impact of this compound in aquatic systems?
- Methodological Answer :
- Acute Toxicity Assays : Expose Daphnia magna or Danio rerio (zebrafish) to graded concentrations (OECD Test No. 202/203). Measure LC₅₀ values and observe sublethal effects (e.g., motility) .
- Biodegradation Studies : Use OECD 301F protocols to monitor microbial degradation in water/sediment systems over 28 days. Analyze metabolites via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
